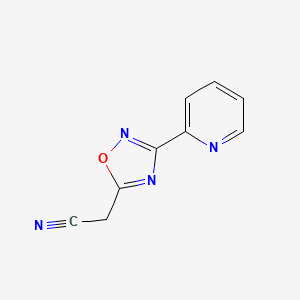

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile

Description

Chemical Identity and Structural Significance

This compound represents a sophisticated heterocyclic architecture that combines two distinct nitrogen-containing ring systems within a single molecular framework. The compound possesses the molecular formula C9H6N4O with an average molecular mass of 186.174 daltons, as documented in comprehensive chemical databases. This molecular composition reflects the presence of four nitrogen atoms distributed across the pyridine and oxadiazole rings, along with a terminal nitrile group that significantly influences the compound's electronic properties and chemical reactivity.

The structural significance of this compound emerges from its unique arrangement of functional groups and heterocyclic components. The pyridine ring, positioned at the 3-position of the oxadiazole nucleus, introduces electron-withdrawing characteristics that modulate the overall electronic distribution throughout the molecule. The 1,2,4-oxadiazole core functions as a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, creating an electron-deficient environment that enhances the compound's potential for diverse chemical interactions. The acetonitrile substituent at the 5-position of the oxadiazole ring contributes additional polarity and hydrogen-bonding acceptor capacity, which proves crucial for biological recognition processes and material applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H6N4O |

| Average Molecular Mass | 186.174 Da |

| Monoisotopic Mass | 186.054161 Da |

| ChemSpider Identification | 24804541 |

| Chemical Abstracts Service Registry Number | 1239757-12-0 |

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural hierarchy, with alternative designations including 1,2,4-oxadiazole-5-acetonitrile, 3-(2-pyridinyl) and 2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile. These naming variations demonstrate the compound's recognition across different chemical classification systems while maintaining consistent structural identification.

The three-dimensional molecular architecture of this compound facilitates specific spatial arrangements that enable targeted molecular interactions. The planar nature of both the pyridine and oxadiazole rings allows for effective pi-stacking interactions, while the nitrogen heteroatoms provide multiple sites for hydrogen bonding and coordination chemistry. The acetonitrile group extends the molecular framework, creating opportunities for additional intermolecular associations that prove valuable in both synthetic chemistry and biological applications.

Historical Development of Oxadiazole-Based Compounds

The historical development of oxadiazole-based compounds traces back over a century to foundational synthetic methodologies that established the chemical framework for modern heterocyclic chemistry. The pioneering work of Tiemann and Krüger introduced the first systematic approach to 1,2,4-oxadiazole synthesis through the reaction of amidoximes with acyl chlorides, establishing a synthetic paradigm that continues to influence contemporary research. This early methodology resulted in the formation of multiple products, highlighting the inherent challenges in achieving selective oxadiazole ring formation while providing the conceptual foundation for subsequent synthetic improvements.

Throughout the intervening decades, the synthetic accessibility of 1,2,4-oxadiazole derivatives has undergone continuous refinement through the development of enhanced methodologies that address both selectivity and efficiency concerns. The introduction of catalytic systems, including tetrabutylammonium fluoride and pyridine, significantly improved synthesis efficacy while reducing undesirable side reactions. These advances enabled researchers to explore more sophisticated structural variations, ultimately leading to the development of compounds like this compound that incorporate multiple heterocyclic components within unified molecular architectures.

The evolution of oxadiazole chemistry has been particularly marked by the recognition of these compounds' bioisosteric equivalence with ester and amide moieties, a discovery that revolutionized their application in pharmaceutical development. This bioisosteric relationship enables oxadiazole derivatives to mimic the biological activity of traditional functional groups while offering enhanced stability against hydrolytic degradation. The strategic incorporation of oxadiazole rings into pharmaceutical candidates has addressed long-standing challenges related to metabolic stability and bioavailability, establishing these heterocycles as privileged scaffolds in drug discovery programs.

Recent decades have witnessed an exponential increase in the exploration of oxadiazole derivatives, with researchers identifying compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. This remarkable pharmacological diversity has positioned 1,2,4-oxadiazole compounds as versatile platforms for addressing multiple therapeutic targets, with specific derivatives demonstrating inhibitory activity against critical enzymes such as Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, and various cyclooxygenases.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| Early 1900s | Tiemann-Krüger Method | Foundation of oxadiazole synthesis |

| Mid-20th Century | Catalytic Improvements | Enhanced synthetic efficiency |

| 1980s-1990s | Bioisosterism Recognition | Pharmaceutical applications expansion |

| 2000s-Present | Biological Activity Discovery | Therapeutic target diversification |

The contemporary landscape of oxadiazole research reflects a sophisticated understanding of structure-activity relationships that guides the rational design of new compounds with predetermined properties. Advanced synthetic methodologies now encompass multiple approaches including amidoxime-carboxylic acid heterocyclization, 1,3-dipolar cycloaddition reactions, and innovative coupling strategies that enable precise control over substitution patterns. These technological advances have facilitated the development of specialized compounds like this compound that combine multiple functional elements to achieve specific research objectives.

Role of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic scaffolds have emerged as fundamental building blocks in modern chemical research, representing a critical intersection between synthetic methodology and practical applications across multiple scientific disciplines. The significance of these molecular frameworks extends far beyond traditional organic chemistry, encompassing diverse fields including pharmaceutical development, materials science, agrochemistry, and advanced functional materials. Nitrogen-containing heterocycles, in particular, demonstrate exceptional chemical adaptability and biological relevance, enabling researchers to address complex challenges through systematic molecular design approaches.

The pharmaceutical industry has recognized heterocyclic compounds as privileged structures that provide access to vast chemical space while maintaining favorable drug-like properties. These molecules offer superior pharmacokinetic characteristics, enhanced target selectivity, and improved metabolic stability compared to their non-heterocyclic counterparts. The incorporation of nitrogen heteroatoms within cyclic frameworks creates opportunities for specific protein-ligand interactions, including hydrogen bonding, electrostatic interactions, and pi-stacking arrangements that prove essential for biological recognition processes. Contemporary drug discovery programs increasingly rely on heterocyclic scaffolds to achieve precise modulation of biological targets while minimizing off-target effects.

Research efforts in heterocyclic chemistry have been significantly enhanced through the development of green and sustainable synthetic methodologies that address environmental concerns while maintaining synthetic efficiency. Modern approaches including microwave-assisted reactions, solvent-free conditions, heterogeneous catalysis, ultrasound-mediated transformations, and biocatalytic processes have revolutionized the preparation of complex heterocyclic compounds. These technological advances enable researchers to access previously challenging molecular architectures while reducing environmental impact and improving overall process economics.

| Research Application | Heterocyclic Role | Representative Benefits |

|---|---|---|

| Drug Discovery | Privileged Scaffolds | Enhanced bioactivity and selectivity |

| Materials Science | Functional Components | Electronic and optical properties |

| Agrochemistry | Active Ingredients | Pest control and crop protection |

| Catalysis | Ligand Frameworks | Coordination and activation |

The contemporary research landscape demonstrates increasing sophistication in the design and application of heterocyclic compounds, with particular emphasis on multi-target therapeutic approaches and complex biological pathway modulation. Advanced computational methods enable researchers to predict and optimize the properties of heterocyclic scaffolds before synthesis, significantly accelerating the discovery process while reducing resource requirements. Structure-activity relationship studies have revealed fundamental principles governing heterocyclic bioactivity, providing rational frameworks for designing next-generation compounds with enhanced therapeutic profiles.

Heterocyclic compounds continue to play essential roles in addressing global challenges related to antimicrobial resistance, cancer treatment, neurological disorders, and agricultural sustainability. The versatility of these molecular scaffolds enables researchers to develop innovative solutions that combine multiple functional elements within unified chemical frameworks. Contemporary research programs increasingly focus on hybrid compounds that incorporate multiple heterocyclic components, exemplified by structures like this compound that demonstrate the potential for achieving enhanced properties through strategic molecular architecture design.

The future trajectory of heterocyclic research emphasizes the development of compounds with improved selectivity profiles, reduced environmental impact, and enhanced therapeutic efficacy. Emerging technologies including artificial intelligence-guided design, automated synthesis platforms, and advanced characterization methods continue to expand the accessible chemical space while improving our understanding of structure-property relationships. These developments position heterocyclic scaffolds as essential tools for addressing complex scientific challenges while maintaining compatibility with sustainability objectives and regulatory requirements.

Propriétés

IUPAC Name |

2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPBUCWFPVJOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.

Mode of Action

The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus. The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to exhibit a wide range of biological activities.

Pharmacokinetics

The molecular weight of the compound is 18617 g/mol, which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Action Environment

The compound is a solid at room temperature, suggesting it may be stable under standard storage conditions.

Analyse Biochimique

Biochemical Properties

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as carbonic anhydrase, which is crucial in regulating pH and CO2 transport in tissues . The interaction with carbonic anhydrase involves binding to the active site, thereby inhibiting its activity. Additionally, this compound has shown potential as an inhibitor of other enzymes involved in metabolic pathways, making it a candidate for therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been found to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Studies have shown that it can induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved. For example, its binding to carbonic anhydrase results in enzyme inhibition, while its interaction with certain kinases can lead to their activation . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in metabolite levels . Additionally, this compound can affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biochemical effects .

Activité Biologique

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a unique structural combination of pyridine and oxadiazole rings, which are known to exhibit various pharmacological properties. This article aims to provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure

The chemical formula for this compound can be represented as follows:

This compound contains a pyridine ring and an oxadiazole moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the sub-micromolar range against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines .

Table 1: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | CEM-13 | <0.5 | Induction of apoptosis |

| 6a | MCF-7 | 0.8 | Cell cycle arrest at G0-G1 phase |

| 16a | PANC-1 | 0.9 | Disruption of DNA duplication |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. The structure's ability to interact with microbial enzymes is thought to underlie this activity .

Table 2: Antimicrobial Activity Against Various Strains

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Pyridin derivatives | Staphylococcus aureus | 16 µg/mL |

| Oxadiazole derivatives | Escherichia coli | 32 µg/mL |

| Alkaloid derivatives | Candida albicans | 8 µg/mL |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and disrupt cellular machinery involved in DNA replication . Additionally, its antimicrobial action could be linked to inhibition of key enzymes necessary for microbial survival.

Case Studies

A notable case study involved the evaluation of various oxadiazole derivatives for their anticancer properties. In this study, a series of compounds were synthesized and tested against multiple cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced their cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Aromatic Substituents

- The electron-withdrawing fluorine atoms may reduce metabolic degradation, improving pharmacokinetics .

Heterocyclic Substituents

Functional Group Modifications

Nitrile vs. Carboxylic Acid Derivatives

2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]-acetic acid (CAS 874832-46-9):

- 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)-propanoic acid (CAS 99185-87-2): The extended propanoic acid chain enhances solubility in aqueous media, critical for formulation in biological assays .

Amine Derivatives

Physicochemical and Computational Properties

Méthodes De Préparation

Cyclization via Nitrile and Amidoxime Intermediates

A widely used synthetic route to 1,2,4-oxadiazole derivatives, including (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile, involves the cycloaddition of nitrile oxides to amidoximes or the dehydrative cyclization of acylated amidoximes.

General Mechanism : The reaction typically proceeds by treating an amidoxime intermediate with a nitrile or nitrile oxide under dehydrative or oxidative conditions, facilitating ring closure to form the 1,2,4-oxadiazole core.

Typical Reagents and Conditions :

- Use of iron(III) nitrate as an oxidizing agent and catalyst.

- Reaction temperatures generally range between 50°C and 150°C, with optimal yields often achieved around 80°C.

- Solvents such as acetonitrile are preferred due to their low reactivity in 1,3-dipolar cycloaddition, which helps in controlling side reactions.

Example Reaction : Acetonitrile reacts with acetophenone in the presence of iron(III) nitrate at 80°C to yield 1,2,4-oxadiazole derivatives with high efficiency. The reaction time varies from 16 to 22 hours depending on the substrate and conditions.

Yields : High yields up to 95% have been reported for similar 1,2,4-oxadiazole derivatives under optimized conditions (Table 1 and Table 2 below).

| Example | Nitrile (mmol) | Ketone (mmol) | Fe(NO₃)₃ (mmol) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| 9 | 4.5 mL | 5.0 | 1.0 | 18 | 95 |

| 15 | 4.5 mL | 5.0 | 1.0 | 20 | 95 |

| 16 | 4.5 mL | 5.0 | 1.0 | 20 | 95 |

| 19 | 4.5 mL | 5.0 | 1.0 | 16 | 61 |

Table 1 & 2: Selected reaction conditions and yields for 1,2,4-oxadiazole derivatives synthesis using iron(III) nitrate, acetonitrile, and ketones (acetophenone or acetone).

Use of Iron(III) Nitrate as Catalyst and Oxidant

Iron(III) nitrate plays a critical role in facilitating the cyclization reaction:

Role : Acts as an oxidant enabling the formation of nitrile oxide intermediates from nitriles, which then undergo cycloaddition with amidoximes or ketones to form the oxadiazole ring.

Optimization : The amount of iron(III) nitrate affects the yield significantly. Increasing the equivalents of iron(III) nitrate generally improves the yield up to an optimum point, beyond which no further improvement is observed.

Environmental Considerations : Alternative metal nitrates such as cerium ammonium nitrate (CAN) can also be used, but iron(III) nitrate is preferred due to lower environmental impact.

| Metal Nitrate | Yield (%) | Notes |

|---|---|---|

| Fe(NO₃)₃ | 95 | Optimal, environmentally friendly |

| CAN (Ce IV) | 78 | Effective but environmentally less desirable |

| NaNO₃, Mg(NO₃)₂, NH₄NO₃ | 0 | No reaction observed |

Table 3: Effect of various metal nitrates on the synthesis of 1,2,4-oxadiazole derivatives.

Alternative Synthetic Routes Involving Thiadiazole and Oxadiazole Cores

Some related oxadiazole derivatives, including those with pyridinyl substituents, have been prepared via:

Dehydrative or desulfurative cyclization of precursors such as carbamothioyl or amidoxime intermediates.

Use of diisopropyl azodiformate (DIAD) as a dehydrating agent to promote ring closure.

Example : Synthesis of 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involved reacting carbamothioyl intermediates with DIAD at room temperature over 20 hours, yielding the oxadiazole derivative in moderate yield (~36%).

General Synthetic Procedure for Pyridinyl-Substituted 1,2,4-Oxadiazoles

Step 1: Preparation of Nitrile Intermediate

- Starting from 2-pyridyl derivatives, nitrile intermediates such as picolinonitrile derivatives are synthesized via nucleophilic substitution or other functional group transformations.

Step 2: Formation of Amidoxime

- The nitrile is converted into an amidoxime by reaction with hydroxylamine under controlled conditions.

Step 3: Cyclization to Oxadiazole

- The amidoxime intermediate undergoes cyclization with appropriate ketones or aldehydes in the presence of oxidants like iron(III) nitrate, often under reflux or elevated temperatures.

-

- The crude product is typically purified by column chromatography using solvents like ethyl acetate and hexane mixtures.

-

- The final compounds are characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cycloaddition of nitrile oxide to amidoxime | Nitrile, amidoxime, Fe(NO₃)₃ | 50–150°C, typically ~80°C, 16–22 h | 44–95 | High yield with iron(III) nitrate catalysis |

| Dehydrative cyclization with DIAD | Carbamothioyl intermediates, DIAD | Room temp, 20 h | ~36 | Moderate yield, alternative to oxidative method |

| Nitrile conversion to amidoxime + cyclization | Hydroxylamine, ketones, Fe(NO₃)₃ | Reflux or 80°C, 16–22 h | 61–95 | Common method for pyridinyl oxadiazoles |

Research Findings and Notes

The iron(III) nitrate-mediated synthesis is highly efficient for producing 1,2,4-oxadiazole derivatives with pyridin-2-yl substituents, including this compound, due to its dual role as oxidant and catalyst.

Reaction temperature and stoichiometry of reagents are critical parameters influencing yield.

Alternative metal nitrates are less effective or environmentally less favorable.

Purification via column chromatography is standard to achieve high purity (>99%).

Spectroscopic data (^1H NMR, ^13C NMR, MS) confirm the formation of the oxadiazole ring and the substitution pattern.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile?

Methodological Answer:

- Step 1 : Start with a nitro precursor (e.g., 3-nitro-pyridinyl oxadiazole derivatives) and perform nucleophilic substitution using 18F-fluoride (for isotopic labeling) or standard nitrile-forming reagents.

- Step 2 : Optimize solvent systems (e.g., DMSO or DMF at 150°C) to enhance reaction efficiency, as demonstrated in fluorinated oxadiazole syntheses .

- Step 3 : Purify via HPLC or column chromatography, monitoring radiochemical yields (if applicable) and purity using LC-MS.

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for pyridine (δ 8.5–9.0 ppm), oxadiazole (δ 7.0–8.0 ppm), and acetonitrile (δ 2.0–3.0 ppm) protons .

- X-ray Crystallography : Use SHELXL or SHELXTL software for small-molecule refinement to resolve bond lengths and angles in the oxadiazole-pyridine core .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]+) with a mass accuracy of <5 ppm.

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate pharmacological potential?

Methodological Answer:

- Functional Group Modifications : Synthesize derivatives with substitutions on the pyridine ring (e.g., methyl, chloro) or oxadiazole-linked groups (e.g., esters, amides) to assess bioactivity changes .

- Biological Assays : Test antimicrobial activity against S. aureus using microdilution methods (MIC values) or evaluate receptor binding (e.g., glutamate receptors) via radioligand displacement assays .

- Data Interpretation : Correlate electronic effects (Hammett constants) of substituents with activity trends using multivariate regression analysis.

Q. What computational strategies predict binding interactions with biological targets like enzymes or receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole core and active sites (e.g., AMPA receptors). Validate with binding free energy calculations (ΔG) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds with pyridine nitrogen .

- QSAR Modeling : Apply Gaussian-based DFT calculations to derive electrostatic potential maps for predicting IC50 values .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Cross-Validation : Compare NMR data with X-ray crystallography results (e.g., SHELXL-refined structures) to confirm spatial arrangement of substituents .

- Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational flexibility in the oxadiazole ring that may explain spectral discrepancies .

- Synchrotron Radiation : Re-collect high-resolution crystallographic data (≤0.8 Å) to resolve ambiguities in electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.